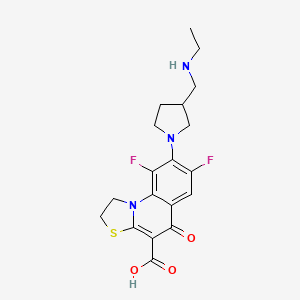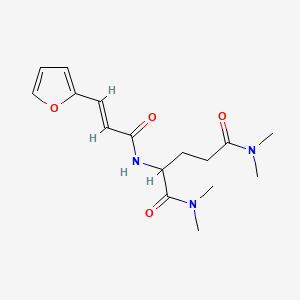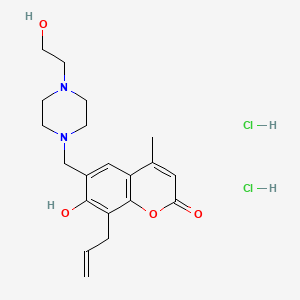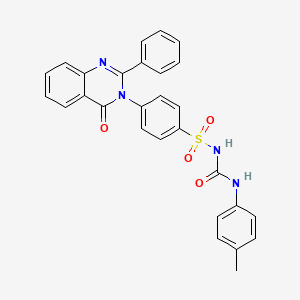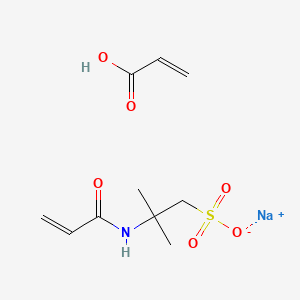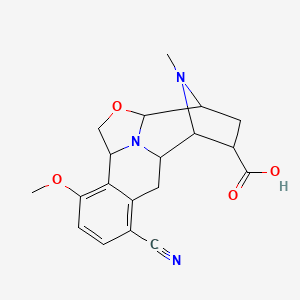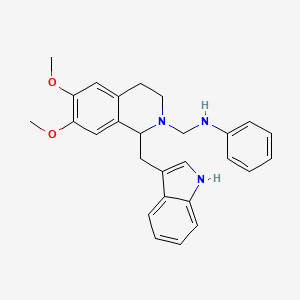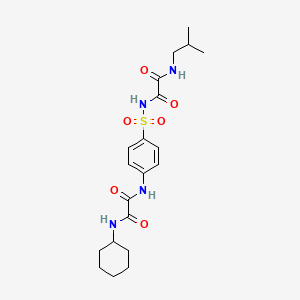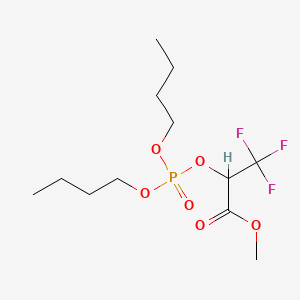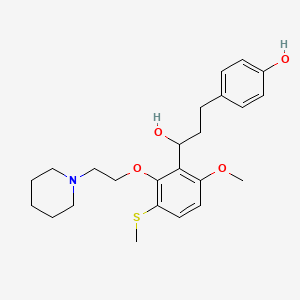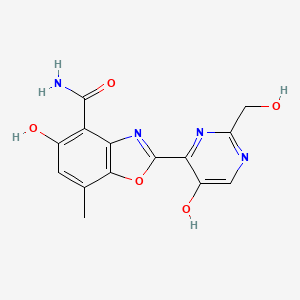
5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a complex organic compound characterized by its triiodo-substituted benzene ring and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves multiple steps. The starting material is often a triiodo-substituted benzene derivative, which undergoes a series of reactions to introduce the acetylmethylamino and dihydroxypropyl groups. Common reagents used in these reactions include acylating agents, amines, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetylmethylamino group can be reduced to form primary or secondary amines.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl groups may yield carboxylic acids, while reduction of the acetylmethylamino group may produce primary amines.
Applications De Recherche Scientifique
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential use in diagnostic imaging, particularly in radiology, due to its high iodine content which provides contrast in imaging techniques.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its visibility in imaging techniques, while the functional groups may interact with biological molecules, potentially altering their activity or localization.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-diiodo-1,3-benzenedicarboxamide: Similar structure but with one less iodine atom.
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-1,3-benzenedicarboxamide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The uniqueness of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide lies in its triiodo substitution, which enhances its potential as an imaging agent due to the high atomic number of iodine, providing better contrast in imaging techniques compared to compounds with chlorine or fewer iodine atoms.
Propriétés
Numéro CAS |
88116-55-6 |
|---|---|
Formule moléculaire |
C17H22I3N3O7 |
Poids moléculaire |
761.1 g/mol |
Nom IUPAC |
5-[acetyl(methyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)23(2)15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)22-4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,30) |
Clé InChI |
ZJPDTNYOSIOAPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


